4-[2-(Dimethylamino)ethoxy]-3-methoxybenzonitrile hydrochloride
Overview
Description
“4-[2-(Dimethylamino)ethoxy]-3-methoxybenzonitrile hydrochloride” is a chemical compound with the molecular formula C12H16N2O2·HCl . It has a molecular weight of 256.73 g/mol . This compound is also known as DMEMB-HCl.
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H16N2O2/c1-14(2)6-7-16-11-5-4-10(9-13)8-12(11)15-3/h4-5,8H,6-7H2,1-3H3 . This indicates that the compound contains carbon ©, hydrogen (H), nitrogen (N), and oxygen (O) atoms.Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . Unfortunately, other physical and chemical properties such as boiling point, melting point, and density are not available .Scientific Research Applications
Chemical Reactions in Isolated Clusters
The chemical behaviors of 4-dimethylaminobenzonitrile (DMABN) clusters, when isolated and cooled in a supersonic expansion, demonstrate significant geometrical changes upon excitation. The rotation–inversion coordinates of the dimethylamino group change notably from the ground electronic state S0 to the first excited singlet state S1. The study presents two-color time-of-flight mass spectra for 3- and 4-DMABN in different solvate clusters, revealing insights into the cluster behavior and excited-state electron transfer processes (Warren et al., 1988).
Fluorescence and Environmental Interaction
Fluorescence in Cyclodextrine Cavities
The dual fluorescence of 4-dimethylaminobenzonitrile (DMABN) within α-cyclodextrine (α-CD) cavities has been studied, showing that DMABN probably exists in three different environmental conditions in an aqueous α-CD solution. These conditions range from polar, slightly polar, to hydrophobic, with the DMABN molecule's position within the α-CD cavity significantly affecting its fluorescence behavior. This suggests that molecular motion restrictions, controlled by the cavity's polarity and free volume, are more critical than polarity alone in determining the relative positions and contributions of the two fluorescence bands of DMABN in α-CD (Al-Hassan et al., 1993).
Solvent Polarity and Excited State Dynamics
Excited-State Dynamics in Different Solvents
The study of excited-state properties of 4-(dimethylamino)methoxychalcones (DEAMC) and its derivatives in various solvents reveals that photophysical parameters like fluorescence quantum yields, lifetimes, and excited-state relaxation paths are highly dependent on solvent polarity. Quantum-chemical calculations indicate that the ground state geometry of DEAMC is slightly torsional, while its derivatives adopt a near-planar conformation. This research provides detailed insights into the solvent polarity-dependent behavior of these compounds (Song et al., 2018).
Antitumor Activities and Molecular Interactions
Synthesis of Anti-tumor Activities
A novel series of 4-aminoquinazoline derivatives have been synthesized, displaying certain activities against Bcap-37 cell proliferation. The study details the synthesis process, structural characterization, and preliminary bioassay tests, highlighting the potential of these derivatives in medical research and their antitumor activities (Li, 2015).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 4-[2-(Dimethylamino)ethoxy]-3-methoxybenzonitrile hydrochloride, also known as Itopride, is the acetylcholinesterase enzyme (AchE) and the dopamine D2 receptors . The AchE enzyme is responsible for the breakdown of acetylcholine, a neurotransmitter that stimulates muscle contractions in the gut. Dopamine D2 receptors, on the other hand, inhibit the release of acetylcholine .
Mode of Action
This compound acts as an antagonist of the dopamine D2 receptors and an inhibitor of the AchE enzyme . By blocking the dopamine D2 receptors, it removes the inhibitory effects on acetylcholine release. Simultaneously, by inhibiting the AchE enzyme, it prevents the degradation of acetylcholine .
Biochemical Pathways
The compound affects the cholinergic pathway in the gut. Acetylcholine, released from enteric nerve endings, stimulates the contraction of smooth muscle through M3 receptors . By increasing the availability of acetylcholine, this compound enhances the contractions of the smooth muscle layer in the gut .
Result of Action
The increased availability of acetylcholine due to the action of this compound leads to enhanced contractions of the smooth muscle layer in the gut. This can alleviate symptoms of functional dyspepsia such as nausea and vomiting .
Biochemical Analysis
Biochemical Properties
4-[2-(Dimethylamino)ethoxy]-3-methoxybenzonitrile hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft. By inhibiting acetylcholinesterase, this compound can increase the levels of acetylcholine, thereby enhancing cholinergic signaling . Additionally, it interacts with dopamine D2 receptors, acting as an antagonist and influencing dopaminergic pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it enhances gastrointestinal propulsion by stimulating cholinergic activity in gastrointestinal smooth muscle cells . Furthermore, it affects gene expression by modulating the activity of transcription factors involved in cholinergic and dopaminergic signaling pathways . These cellular effects highlight the potential therapeutic applications of this compound in treating gastrointestinal and neurological disorders.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine . This inhibition leads to increased acetylcholine levels, enhancing cholinergic signaling. Additionally, the compound acts as a dopamine D2 receptor antagonist, blocking the receptor’s activity and modulating dopaminergic pathways . These molecular interactions contribute to the compound’s overall pharmacological effects.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. In vitro studies have shown that the compound remains stable under standard laboratory conditions for extended periods Long-term studies in vivo have indicated that the compound maintains its efficacy over time, with no significant loss of activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses enhance gastrointestinal propulsion and improve symptoms of non-ulcer dyspepsia . High doses may lead to adverse effects, including toxicity and disruption of normal cellular functions . It is crucial to determine the optimal dosage range to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways. The primary metabolic pathway involves oxidation of the dimethylamino group, leading to the formation of N-oxide metabolites . These metabolites are further processed by flavin-containing monooxygenase 3 (FMO3), an enzyme responsible for the N-oxygenation of the compound . Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential interactions with other drugs.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is known to interact with organic cation transporters, facilitating its uptake into cells . Once inside the cells, it can accumulate in specific tissues, influencing its overall distribution and pharmacological effects . These interactions are crucial for understanding the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and receptors . Additionally, it may undergo post-translational modifications that direct it to specific subcellular compartments, such as the endoplasmic reticulum or mitochondria . These localization patterns are essential for understanding the compound’s mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
4-[2-(dimethylamino)ethoxy]-3-methoxybenzonitrile;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2.ClH/c1-14(2)6-7-16-11-5-4-10(9-13)8-12(11)15-3;/h4-5,8H,6-7H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHZFVEKIVUTIJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=C(C=C(C=C1)C#N)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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